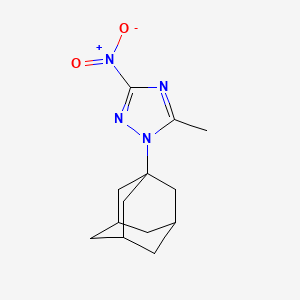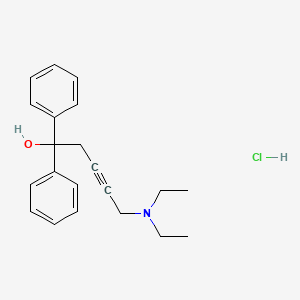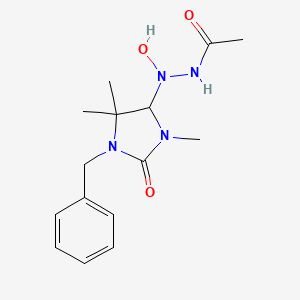![molecular formula C14H20BrClN2O B5108529 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is commonly referred to as BPPB and is a derivative of benzamide. It has been found to have a variety of properties that make it suitable for use in laboratory experiments, including its ability to act as a ligand for certain receptors in the brain.
作用機序
The mechanism of action of BPPB is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been found to bind to the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, BPPB may have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
BPPB has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been found to increase the release of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have anxiolytic and antidepressant effects in animal models. These effects suggest that BPPB may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using BPPB in laboratory experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the role of this receptor in cellular function and behavior. However, one limitation of using BPPB is that its effects may be complex and difficult to interpret. Additionally, its use may be limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on BPPB. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and the effects it has on cellular function and behavior. Finally, new synthetic methods for producing BPPB may be developed to improve its purity and reduce its potential toxicity.
合成法
The synthesis of BPPB involves several steps, including the reaction of 4-bromoaniline with propionyl chloride to produce N-propionyl-4-bromoaniline. This compound is then reacted with pyrrolidine to produce N-[3-(1-pyrrolidinyl)propyl]-4-bromoaniline. Finally, this compound is reacted with benzoyl chloride to produce 4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride.
科学的研究の応用
BPPB has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a ligand for certain receptors in the brain, including the sigma-1 receptor. This receptor has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and depression. BPPB has been found to bind to this receptor with high affinity, making it a potentially valuable tool for studying the role of this receptor in these disorders.
特性
IUPAC Name |
4-bromo-N-(3-pyrrolidin-1-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O.ClH/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17;/h4-7H,1-3,8-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDKNDUFOMQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5688394 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)

![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)
